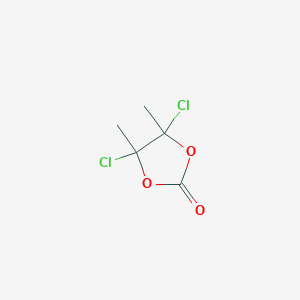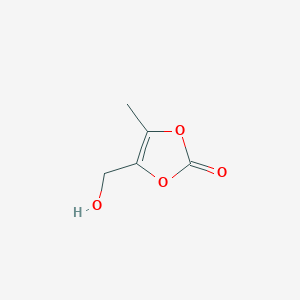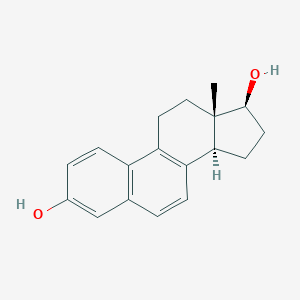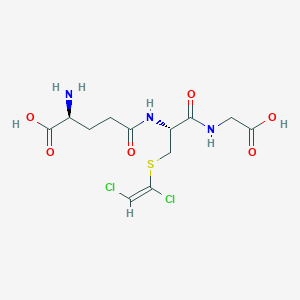
S-(1,2-Dichlorovinyl)glutathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1,2-Dichlorovinyl)glutathione (DCVG) is a chemical compound that has been extensively studied in the field of toxicology and biochemistry. It is a metabolite of the pesticide 1,2-dichloroethane (DCE), which is widely used in industry and agriculture. DCVG is formed in the liver and is excreted in the urine.
Wissenschaftliche Forschungsanwendungen
Nephrotoxicity Mechanisms
S-(1,2-Dichlorovinyl)glutathione has been extensively studied for its nephrotoxic properties. It's found that agents inhibiting gamma-glutamyl transpeptidase, cysteine conjugate beta-lyase, and renal organic anion transport systems protect against its nephrotoxicity (Elfarra, Jakobson, & Anders, 1986). Additionally, S-(1,2-Dichlorovinyl)glutathione and its related compound, S-(1,2-dichlorovinyl)-L-cysteine, cause cell death in isolated rat kidney cells through mechanisms involving metabolism by gamma-glutamyltransferase and inhibition of mitochondrial function (Lash & Anders, 1986).
Transport and Uptake
The transport of S-(1,2-Dichlorovinyl)glutathione in renal basal-lateral membrane vesicles and isolated kidney cells has been demonstrated. This transport is mediated by a sodium-coupled system, suggesting a role in efficient delivery to kidney cells, contributing to its nephrotoxicity (Lash & Jones, 1985).
Role in Metabolism
Research indicates that S-(1,2-Dichlorovinyl)glutathione is involved in the metabolism of trichloroethene, a process that may contribute to the nephrocarcinogenic effects observed after long-term administration in male rats (Dekant, Koob, & Henschler, 1990). The formation of S-(1,2-dichlorovinyl)glutathione from dichloroacetylene, its identification in rat tissues and subcellular fractions, further implicates it in organ-specific toxicities (Patel, Birner, Dekant, & Anders, 1994).
Mutagenicity
The mutagenicity of S-(1,2-Dichlorovinyl)glutathione has been studied in the Ames test. It is found to be mutagenic, and the biotransformation to mutagenic intermediates involves gamma-glutamyltransferase and cysteine conjugate beta-lyase (Vamvakas, Elfarra, Dekant, Henschler, & Anders, 1988).
Brain Uptake
Studies show that S-(1,2-Dichlorovinyl)glutathione and its cysteine S-conjugate are taken up by the brain, possibly linking it to the neurotoxicity of dichloroacetylene. The transport of S-(1,2-dichlorovinyl)-L-cysteine in the brain is mediated by the sodium-independent system-L transporter for neutral amino acids (Patel, Fullone, & Anders, 1993).
Eigenschaften
CAS-Nummer |
96614-59-4 |
|---|---|
Produktname |
S-(1,2-Dichlorovinyl)glutathione |
Molekularformel |
C12H17Cl2N3O6S |
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(E)-1,2-dichloroethenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3-/t6-,7-/m0/s1 |
InChI-Schlüssel |
IXARYIJEQUJTIZ-KWRIXSAHSA-N |
Isomerische SMILES |
C(CC(=O)N[C@@H](CS/C(=C\Cl)/Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Sequenz |
XXG |
Synonyme |
DCVG cpd S-(1,2-dichlorovinyl)-glutathione S-(1,2-dichlorovinyl)glutathione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



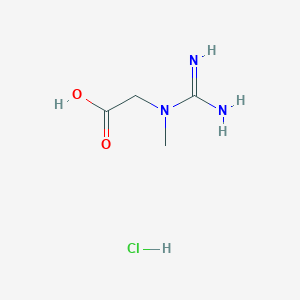
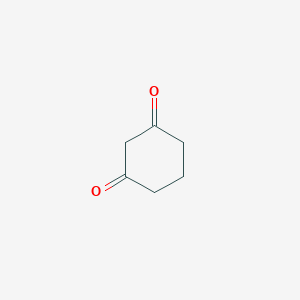
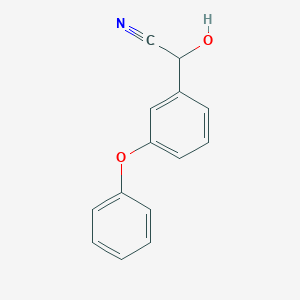
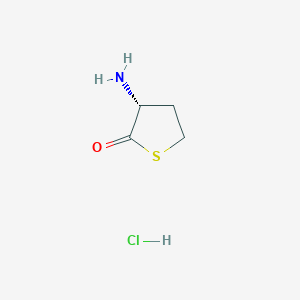
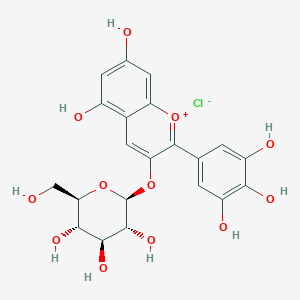
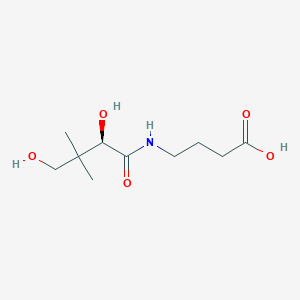
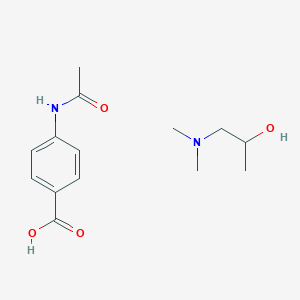
![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)

